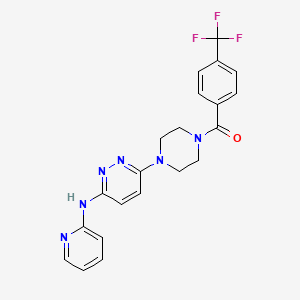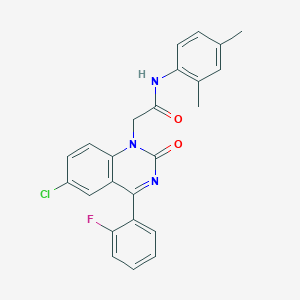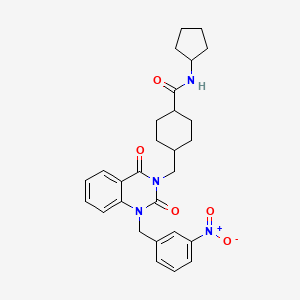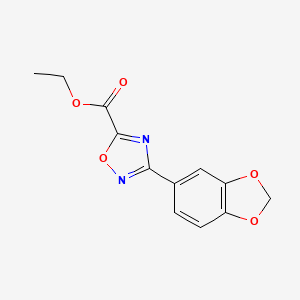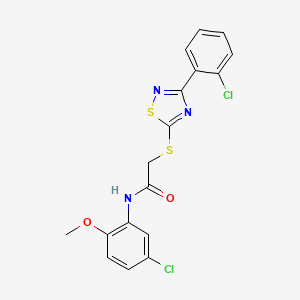![molecular formula C14H13F2N3O2 B2985564 N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415472-70-5](/img/structure/B2985564.png)
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in the field of medicine. This compound is often referred to as "DFMO" or "Eflornithine" and has been shown to have promising effects in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the inhibition of ornithine decarboxylase (ODC), an enzyme that catalyzes the conversion of ornithine to putrescine in the polyamine biosynthetic pathway. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO can lead to a decrease in polyamine levels, which in turn can inhibit cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide are primarily related to its inhibition of ornithine decarboxylase (ODC). By inhibiting ODC, DFMO can decrease the levels of polyamines, which are essential for cell growth and proliferation. This can lead to a decrease in tumor growth and other disease-related processes.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide in lab experiments include its high potency and specificity for the target enzyme ODC. Additionally, DFMO has been shown to have low toxicity and few side effects, making it a safe and effective compound for use in research. However, the limitations of using DFMO in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
Future Directions
There are many potential future directions for research on N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide. One potential area of research is the development of new and more efficient synthesis methods for DFMO. Additionally, further research is needed to fully understand the mechanisms of action of DFMO and its potential applications in the treatment of various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DFMO in humans.
Synthesis Methods
The synthesis of N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide involves the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, trypanosomiasis, and parasitic infections. In cancer research, DFMO has been shown to inhibit the activity of ornithine decarboxylase (ODC), an enzyme that is overexpressed in many types of cancer. By inhibiting ODC, DFMO can prevent the growth and proliferation of cancer cells.
properties
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c1-8-9(2)17-7-18-12(8)13(20)19-10-4-3-5-11(6-10)21-14(15)16/h3-7,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUVNUHLTSXYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC(=CC=C2)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2985487.png)
![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2985489.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
